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molecular formula C14H18ClN3O2 B8604986 4-Amino-5-chloro-2-hydroxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide CAS No. 120713-17-9

4-Amino-5-chloro-2-hydroxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide

Cat. No. B8604986
M. Wt: 295.76 g/mol
InChI Key: GNBIPVKKEBBRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05084460

Procedure details

A solution of 4-amino-5-chloro-2-hydroxybenzoic acid (5.63 g, 30 mmole) in anhydrous tetrahydrofuran (30 ml) under nitrogen is treated with 1,1'-carbonyldiimidazole (5.03 g, 31 mmole), stirred at room temperature for one hour, and degassed by bubbling nitrogen over 20 minutes. A solution of 3-aminoquinuclidine(1) (from 36 mmole of the dihydrochloride) in anhydrous tetrahydrofuran (20 ml) is added, and the mixture is stirred at room temperature for 18 hours and at 50° C. for one hour. The resultant suspension is diluted with ether (50 ml) and filtered, and the solid is washed with ether. Successive trituration from acetonitrile and warm methanol provides 7.95 g (90%) of product as a pale tan solid, mp 300°-302° C. (dec.).
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
3-aminoquinuclidine(1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36 mmol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([OH:12])[CH:3]=1.[C:13]([N:20]1[CH:24]=[CH:23][N:22]=[CH:21]1)(N1C=CN=C1)=O.[C:25]1(N)[C:30](F)=C(F)C(F)=C(N)[C:26]=1F.Cl.Cl>O1CCCC1.CCOCC>[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([NH:22][CH:23]2[CH:25]3[CH2:30][CH2:13][N:20]([CH2:21][CH2:26]3)[CH2:24]2)=[O:8])=[C:4]([OH:12])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.63 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1Cl)O
Name
Quantity
5.03 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
3-aminoquinuclidine(1)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
36 mmol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen over 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 18 hours and at 50° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid is washed with ether
TEMPERATURE
Type
TEMPERATURE
Details
Successive trituration from acetonitrile and warm methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=C(C(=O)NC2CN3CCC2CC3)C=C1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.95 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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